
2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds is determined by IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Aplicaciones Científicas De Investigación
Novel Insecticides
One study discusses Flubendiamide, a novel class of insecticide with a unique chemical structure that includes complex substituents similar to the query compound. This compound shows strong insecticidal activity, especially against lepidopterous pests, and is safe for non-target organisms. It represents a new mode of action distinct from commercial insecticides, suitable for integrated pest management programs (Tohnishi et al., 2005).
Advanced Materials
Another area of application involves the synthesis of novel materials. For example, nano-structured ceria (CeO2) was recovered from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition, demonstrating the potential of benzamide derivatives in producing advanced materials with specific properties (Veranitisagul et al., 2011).
Organosoluble Polyimides
Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain shows the importance of such compounds in creating materials with good solubility and thermal stability. These properties are crucial for the development of advanced polymers for various industrial applications (Liu et al., 2002).
Medicinal Chemistry
In the field of medicinal chemistry, benzamide derivatives exhibit potential as novel therapeutic agents. For instance, benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide production in microglia cells, highlighting their potential in developing treatments for inflammatory conditions (Kim et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-4-7-14(16(15)25-2)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOFJSGDKKHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
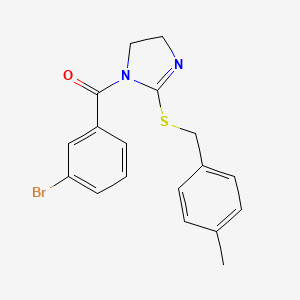
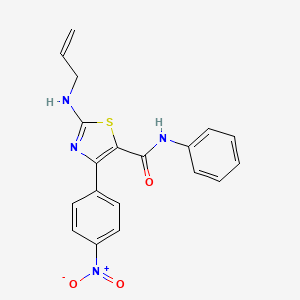

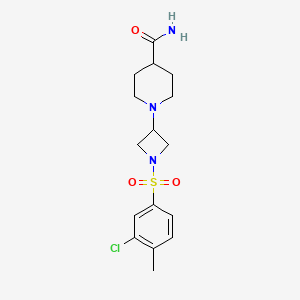
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
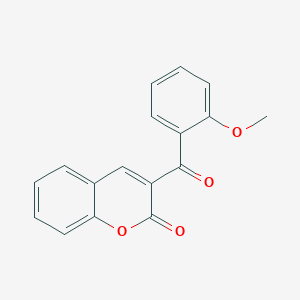
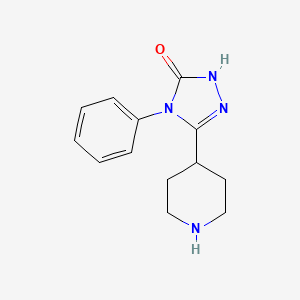
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2375678.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
